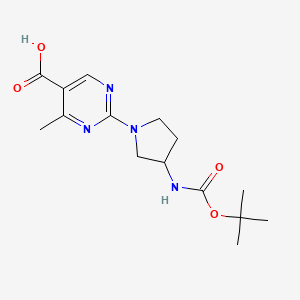
2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid
Übersicht
Beschreibung
2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C15H22N4O4 and its molecular weight is 322.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Divergent Synthesis Applications
One application involves its use in divergent synthesis approaches, where the compound can be employed to generate different types of chemical structures under varying conditions. Rossi et al. (2007) demonstrated the use of similar structures for the divergent synthesis of 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, highlighting the compound's role in facilitating versatile chemical transformations, which could be pivotal in drug discovery processes (Rossi et al., 2007).
Enzyme Inhibition Studies
In another study, Rosowsky et al. (1994) explored analogues related to this compound for their in vitro biological activity. They synthesized derivatives that were evaluated as substrates for mouse liver folylpolyglutamate synthetase and as inhibitors for dihydrofolate reductase (DHFR), illustrating its utility in probing biochemical pathways and potential therapeutic applications (Rosowsky et al., 1994).
Structural Analysis and Drug Design
The compound also finds applications in structural analysis and drug design, exemplified by Wang et al. (2001), who designed influenza neuraminidase inhibitors containing pyrrolidine cores. Through synthesis and structural analysis, the research identified potent inhibitors, underlining the compound's importance in the development of antiviral agents (Wang et al., 2001).
Antibacterial Activity Research
Furthermore, Egawa et al. (1984) utilized similar compounds to prepare analogues with significant antibacterial activity. This work showcases the potential of using this compound as a precursor in the synthesis of antibacterial agents, emphasizing its role in addressing antibiotic resistance challenges (Egawa et al., 1984).
Eigenschaften
IUPAC Name |
4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4/c1-9-11(12(20)21)7-16-13(17-9)19-6-5-10(8-19)18-14(22)23-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,18,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRUIKOFSNZVGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)O)N2CCC(C2)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((Tert-butoxycarbonyl)amino)pyrrolidin-1-yl)-4-methylpyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



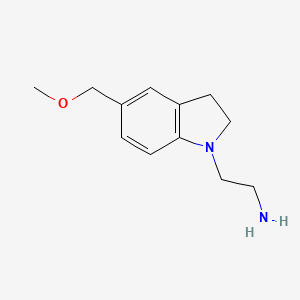


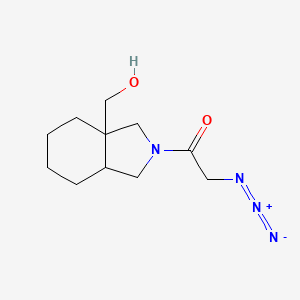
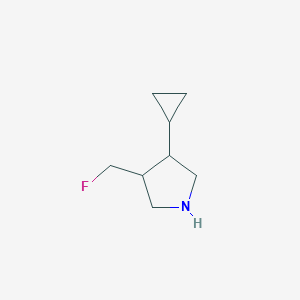
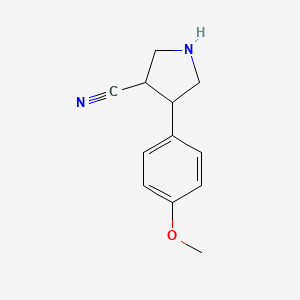
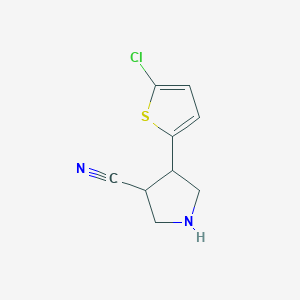
![8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-ol](/img/structure/B1478542.png)
![5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478543.png)
![2-(Aminomethyl)-6-ethylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478544.png)
![4-Chloro-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B1478546.png)
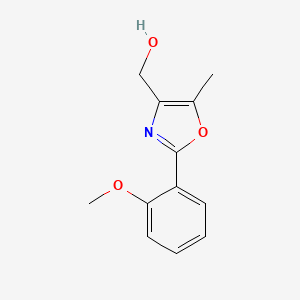
![1-(8,9-dihydro-7H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1-yl)azetidin-3-amine](/img/structure/B1478549.png)
![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)